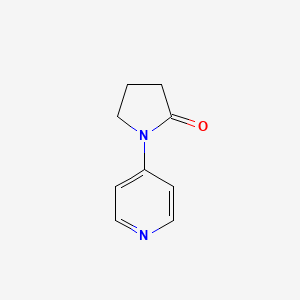
1-(4-Pyridyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidinone moiety
準備方法
The synthesis of 1-(4-Pyridyl)-2-pyrrolidinone typically involves the reaction of pyridine derivatives with pyrrolidinone under specific conditions. One common method includes the condensation reaction of pyridine with chloroacetic chloride in the presence of methylene chloride, followed by reaction with lye to obtain the final product . This method is favored for its mild reaction conditions and cost-effectiveness.
化学反応の分析
1-(4-Pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学的研究の応用
1-(4-Pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks
作用機序
The mechanism of action of 1-(4-Pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and increased neurotransmitter release .
類似化合物との比較
1-(4-Pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: This compound also features a pyridine ring but is attached to a piperazine moiety. It has different chemical properties and applications.
4-Pyrrolidinopyridine: Similar in structure but with different functional groups, leading to varied reactivity and uses.
1,2-Bis(4-pyridyl)ethylene: This compound has two pyridine rings connected by an ethylene bridge, offering different coordination chemistry and applications .
特性
CAS番号 |
82132-17-0 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
1-pyridin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h3-6H,1-2,7H2 |
InChIキー |
OWZZDIPYCPKKLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
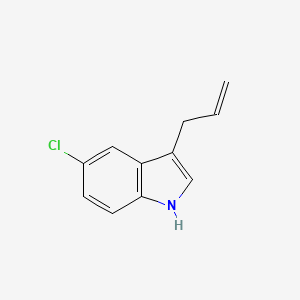
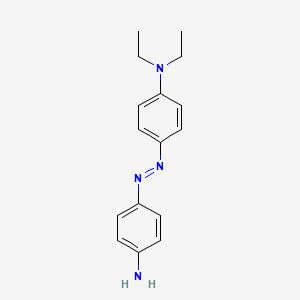
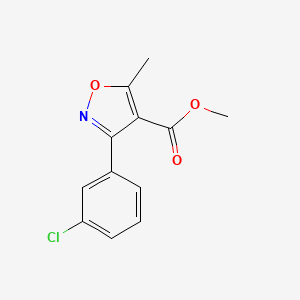
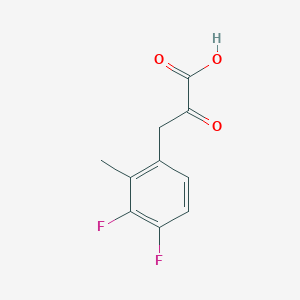
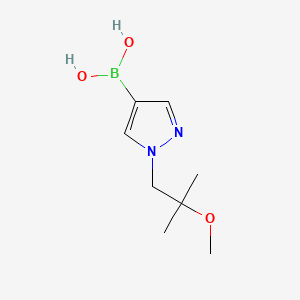
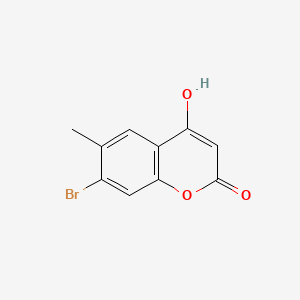
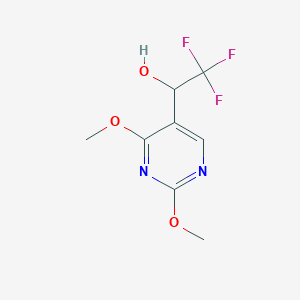
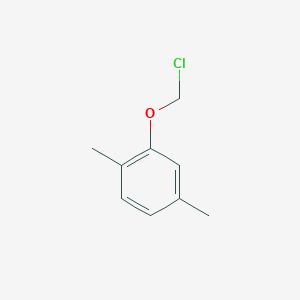
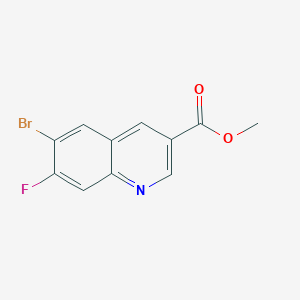
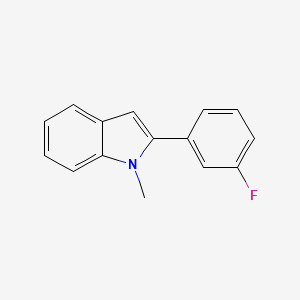
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

